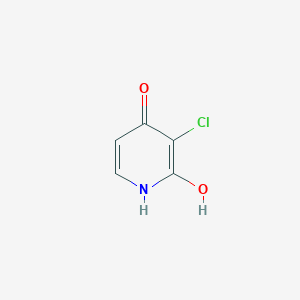

3-Chloro-4-hydroxypyridin-2(1H)-one

Übersicht

Beschreibung

Chenodesoxycholsäure, auch bekannt als 3α,7α-Dihydroxy-5β-cholan-24-säure, ist eine primäre Gallensäure, die in der Leber aus Cholesterin synthetisiert wird. Sie spielt eine entscheidende Rolle bei der Verdauung und Absorption von Fetten und fettlöslichen Vitaminen im Dünndarm. Chenodesoxycholsäure ist eine der wichtigsten Gallensäuren beim Menschen und anderen Säugetieren .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Chenodesoxycholsäure wird in der Leber durch eine Reihe von enzymatischen Reaktionen synthetisiert, die von Cholesterin ausgehen. Die wichtigsten Schritte umfassen die Hydroxylierung an bestimmten Positionen am Steroidkern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Chenodesoxycholsäure beinhaltet oft die Extraktion aus tierischen Quellen, wie z. B. Rinder- oder Gänsegallen. Die extrahierten Gallensäuren werden dann gereinigt und durch chemische Reaktionen in Chenodesoxycholsäure umgewandelt . Ein anderes Verfahren beinhaltet die Biotransformation von Ursodesoxycholsäure unter Verwendung gentechnisch veränderter Enzyme .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chenodesoxycholsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in 7-Keto-Lithocholsäure.

Reduktion: Elektrochemische Reduktion zu Ursodesoxycholsäure.

Substitution: Bildung von Glykodesoxycholat und Taurodesoxycholat durch Konjugation mit Glycin oder Taurin

Häufige Reagenzien und Bedingungen

Oxidation: Pyridiniumchlorchromat.

Reduktion: Natriumborhydrid (NaBH4) in Gegenwart eines Katalysators.

Substitution: Glycin oder Taurin unter physiologischen Bedingungen

Wichtigste Produkte

Oxidation: 7-Keto-Lithocholsäure.

Reduktion: Ursodesoxycholsäure.

Substitution: Glykodesoxycholat und Taurodesoxycholat

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-4-hydroxypyridin-2(1H)-one has been investigated for its potential as a drug candidate. Its applications include:

-

Anticancer Activity:

- Gimeracil has been studied for its ability to enhance the efficacy of certain chemotherapeutic agents by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the metabolism of fluoropyrimidine drugs . This inhibition can lead to increased drug levels in the body, improving therapeutic outcomes.

-

Antimicrobial Properties:

- Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Neurological Applications:

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its applications include:

- Building Block for Pharmaceuticals:

- Catalysis:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Enhances efficacy of fluoropyrimidines | |

| Antimicrobial | Active against various bacterial strains | |

| Neuroprotective | Potential benefits in neurodegenerative diseases |

Table 2: Synthetic Applications

Wirkmechanismus

Chenodeoxycholic acid exerts its effects by activating the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. Activation of FXR leads to the transcription of genes involved in these pathways, including those encoding fibroblast growth factor 19 (FGF19) and small heterodimer partner (SHP) .

Vergleich Mit ähnlichen Verbindungen

Chenodesoxycholsäure wird oft mit anderen Gallensäuren verglichen, wie z. B.:

Ursodesoxycholsäure: Wird für ähnliche therapeutische Zwecke verwendet, hat aber ein anderes Hydroxylierungsmuster.

Cholsäure: Eine weitere primäre Gallensäure mit drei Hydroxylgruppen.

Desoxycholsäure: Eine sekundäre Gallensäure, die durch Dehydroxylierung von Cholsäure im Darm gebildet wird

Chenodesoxycholsäure ist aufgrund ihres spezifischen Hydroxylierungsmusters und ihrer starken Aktivierung von FXR eine wertvolle Verbindung für Forschungs- und therapeutische Anwendungen .

Biologische Aktivität

3-Chloro-4-hydroxypyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound belongs to the class of pyridinone derivatives, which are known for their various pharmacological activities. The presence of the chlorine atom and hydroxyl group in its structure contributes to its unique reactivity and biological effects.

Biological Activities

- Antimicrobial Properties :

- Anticancer Activity :

- Tyrosinase Inhibition :

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For example, it has been noted to inhibit tyrosinase through competitive binding at the enzyme's active site .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydroxypyridinones can influence oxidative stress pathways, potentially leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

In a recent study evaluating the tyrosinase inhibitory activity of various hydroxypyridinone derivatives, compound 6i (closely related to this compound) exhibited an IC50 value of 25.29 µM, indicating strong inhibitory potential. Molecular docking studies revealed that this compound forms stable interactions within the active site of tyrosinase, suggesting a promising avenue for further development as a cosmetic agent .

Eigenschaften

IUPAC Name |

3-chloro-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSWPCDJFTTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715712 | |

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103792-81-0 | |

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What does the research reveal about the reactivity of the chlorine atom in 3-chloro-2,4-dihydroxypyridine?

A1: The research demonstrates that the chlorine atom in the 3-position of 3-chloro-2,4-dihydroxypyridine is susceptible to replacement by a bromine atom when reacted with bromine. [] This highlights the influence of the neighboring hydroxyl groups on the reactivity of the chlorine substituent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.